

LEI105: A Comparative Analysis of Placebo-Controlled Studies

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For Researchers, Scientists, and Drug Development Professionals

LEI105 (also known as CN-105) is an apolipoprotein E (apoE)-mimetic peptide that has shown promise in preclinical models of acute brain injury by downregulating inflammatory responses. This guide provides a comprehensive comparison of **LEI105** against a placebo in controlled clinical studies, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Efficacy and Safety: A Quantitative Overview

Two key Phase 1, randomized, double-blind, placebo-controlled studies have evaluated the safety, tolerability, and pharmacokinetics of **LEI105** in healthy adult volunteers. The first study was conducted in the United States and the second in China.

Safety and Tolerability

The primary outcome of these initial human studies was to assess the safety of **LEI105**. The following tables summarize the incidence of adverse events (AEs) reported in both the US and Chinese Phase 1 trials.

Table 1: Adverse Events in the US Phase 1 Study of LEI105



Adverse Event Category	LEI105 (N=36)	Placebo (N=12)
Any Adverse Event	18 (50.0%)	5 (41.7%)
Bradycardia	4 (11.1%)	2 (16.7%)
Headache	2 (5.6%)	0 (0.0%)
Contact Dermatitis	1 (2.8%)	0 (0.0%)
Dizziness	1 (2.8%)	0 (0.0%)
Hyperhidrosis	1 (2.8%)	0 (0.0%)
Nausea	1 (2.8%)	0 (0.0%)
Oropharyngeal Pain	1 (2.8%)	0 (0.0%)
Paresthesia	1 (2.8%)	0 (0.0%)
Pruritus	1 (2.8%)	0 (0.0%)
Rash	1 (2.8%)	0 (0.0%)
Sinus Bradycardia	1 (2.8%)	0 (0.0%)
Somnolence	1 (2.8%)	0 (0.0%)
Vomiting	1 (2.8%)	0 (0.0%)
White Blood Cell Count Increased	1 (2.8%)	0 (0.0%)

Data sourced from Guptill JT, et al. J Clin Pharmacol. 2017.

Table 2: Adverse Events in the Chinese Phase 1 Study of **LEI105**



Dose Group	LEI105	Placebo
0.03 mg/kg	6/8 (75.0%)	3/8 (37.5%)
0.1 mg/kg	1/8 (12.5%)	-
0.3 mg/kg	2/8 (25.0%)	-
1.0 mg/kg	0/8 (0.0%)	-
Total	9/32 (28.1%)	3/8 (37.5%)

Data sourced from Li S, et al. Clin Ther. 2022.

In both studies, **LEI105** was generally well-tolerated. The majority of adverse events were mild to moderate in severity.

Pharmacokinetics

The pharmacokinetic profile of **LEI105** was a key area of investigation in the Phase 1 trials. The following table summarizes the main pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of LEI105 in Healthy Volunteers

Parameter	Value	Study
Elimination Half-Life (t½)	~3.6 hours	US Phase 1
Elimination Half-Life (t½)	2.3 - 3.6 hours	Chinese Phase 1
Dose Proportionality	Linear	US & Chinese Phase 1
Drug Accumulation	Minimal	US & Chinese Phase 1

The pharmacokinetic data from both studies were comparable, indicating no significant ethnic differences in the handling of the drug.

Experimental Protocols



The methodologies employed in the key placebo-controlled studies of **LEI105** are detailed below.

US Phase 1 Study (Guptill JT, et al. J Clin Pharmacol. 2017)

- Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.
- Participants: 48 healthy adult male and female volunteers.
- Dosing Regimen:
 - Single Ascending Dose (SAD): Five cohorts received a single intravenous infusion of LEI105 (0.01, 0.03, 0.1, 0.3, or 1.0 mg/kg) or placebo.
 - Multiple Ascending Dose (MAD): One cohort received multiple intravenous infusions of
 LEI105 (1.0 mg/kg) or placebo every 6 hours for 13 doses.
- Key Assessments:
 - Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
 - Pharmacokinetics: Serial blood and urine samples were collected to determine the pharmacokinetic profile of LEI105.

Chinese Phase 1 Study (Li S, et al. Clin Ther. 2022)

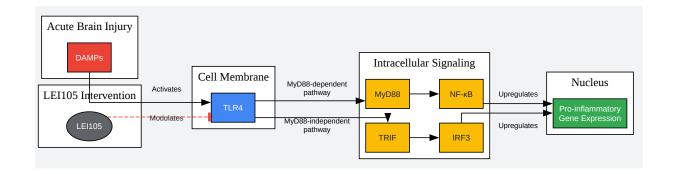
- Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.
- Participants: 40 healthy adult Chinese volunteers.
- Dosing Regimen:
 - Single Ascending Dose (SAD): Four cohorts received a single 30-minute intravenous infusion of LEI105 (0.03, 0.1, 0.3, or 1 mg/kg) or placebo.



- Multiple Dose: Following the single dose, participants in each cohort received multiple intravenous infusions of the same dose of **LEI105** or placebo every 6 hours for a total of 13 doses.
- Key Assessments:
 - Safety: Continuous monitoring for adverse events, physical examinations, vital signs,
 ECGs, and laboratory tests.
 - Pharmacokinetics: Blood samples were collected at predetermined intervals to assess the pharmacokinetic parameters of LEI105.

Mechanism of Action and Experimental Workflow Proposed Signaling Pathway of LEI105 in Neuroinflammation

LEI105 is believed to exert its neuroprotective effects by modulating the inflammatory response following acute brain injury. Preclinical studies suggest that **LEI105** interacts with the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.



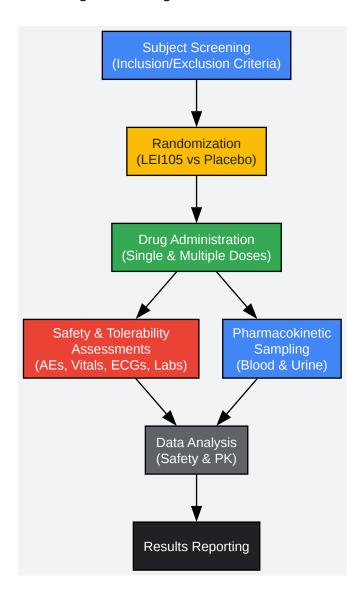
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Caption: Proposed mechanism of **LEI105** in modulating neuroinflammation.



Experimental Workflow of a Phase 1 Clinical Trial

The following diagram illustrates the typical workflow of a Phase 1, placebo-controlled, dose-escalation study for a new investigational drug like **LEI105**.



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Caption: Workflow of a Phase 1 **LEI105** clinical trial.

In conclusion, the initial placebo-controlled studies of **LEI105** have established a favorable safety and pharmacokinetic profile in healthy volunteers. These findings support the continued investigation of **LEI105** in patient populations with acute brain injury to determine its therapeutic efficacy. The preclinical data suggest a mechanism of action rooted in the







modulation of neuroinflammatory pathways, a promising target for the treatment of such conditions.

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